2,4-Pyridinediamine, N,N,N',N'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyridinediamine, N,N,N',N'-tetramethyl-: is a chemical compound with the molecular formula C9H15N3. It is a derivative of pyridine, where two amino groups are substituted at the 2 and 4 positions, and each nitrogen atom is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- typically involves the following steps:
Starting Material: : The synthesis begins with 2,4-diaminopyridine as the starting material.
Methylation: : The amino groups on the pyridine ring are methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Reaction Conditions: : The methylation reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydroiodic acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyridinediamine, N,N,N',N'-tetramethyl-: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form pyridine derivatives.
Reduction: : Reduction reactions can lead to the formation of different amines.
Substitution: : The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: : Oxidation can produce pyridine N-oxide derivatives.
Reduction: : Reduction can yield secondary or tertiary amines.
Substitution: : Substitution reactions can lead to the formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,4-Pyridinediamine, N,N,N',N'-tetramethyl-: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : The compound can be used in the study of enzyme inhibition and as a probe in biological assays.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2,4-Pyridinediamine, N,N,N',N'-tetramethyl-: is similar to other pyridine derivatives, such as 2,6-diaminopyridine and 3,5-diaminopyridine . its unique feature is the presence of methyl groups on both nitrogen atoms, which can influence its reactivity and biological activity. This structural difference can lead to distinct chemical and biological properties compared to other pyridine derivatives.
List of Similar Compounds
2,6-Diaminopyridine
3,5-Diaminopyridine
4-Aminopyridine
2-Methyl-4-aminopyridine
Properties
IUPAC Name |
2-N,2-N,4-N,4-N-tetramethylpyridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-11(2)8-5-6-10-9(7-8)12(3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIVLXCHWFJUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355796 |
Source
|
Record name | 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149683-91-0 |
Source
|
Record name | 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.